molecular formula C10H14N2O B2838779 2-(Pyridin-4-yl)oxan-4-amine CAS No. 1343048-34-9

2-(Pyridin-4-yl)oxan-4-amine

Cat. No.: B2838779
CAS No.: 1343048-34-9
M. Wt: 178.235
InChI Key: LWMFZAJVJWFJBV-UHFFFAOYSA-N
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Description

“2-(Pyridin-4-yl)oxan-4-amine” is a chemical compound with the IUPAC name (2R,4R)-2-(pyridin-3-yl)tetrahydro-2H-pyran-4-amine . It has a molecular weight of 178.23 . The compound is stored at a temperature of 4°C and is in the form of a liquid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2/t9-,10-/m1/s1 . This compound and its derivatives have been studied using classical molecular simulation methods .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 178.23 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Organic Synthesis and Catalysis

The role of pyridine and its derivatives in facilitating various synthetic pathways is significant. For instance, the use of organic dyes like Eosin Y as photoredox catalysts in the presence of molecular oxygen has been explored to afford good yields of 2,4,6-triarylpyridines from aryl ketones and benzyl amines, showcasing the utility of pyridine derivatives in synthesizing complex organic molecules (Rajendra S Rohokale, B. Koenig, D. Dhavale, 2016). Additionally, cyclic amines have been shown to undergo redox-annulations with α,β-unsaturated carbonyl compounds, highlighting the versatility of pyridine derivatives in organic transformations (Y. Kang, Matthew T. Richers, Conrad H. Sawicki, D. Seidel, 2015).

Material Science

In the realm of material science, conducting copolymers based on pyridine derivatives have been explored for their electrochromic properties. A study on the centrosymmetric polymer precursor 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine and its copolymer with EDOT has revealed the potential for fabricating multicolored electrochromic devices, demonstrating the application of pyridine derivatives in developing advanced materials with tunable properties (Ibrahim Yagmur, M. Ak, Ayşe Bayrakçeken, 2013).

Coordination Chemistry

Pyridine derivatives also play a crucial role in coordination chemistry, where they act as versatile ligands for constructing metal complexes with diverse functionalities. This has implications for areas ranging from luminescent materials for biological sensing to catalysts for chemical transformations. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been highlighted for their use in synthesizing luminescent lanthanide compounds and iron complexes exhibiting unusual properties (M. Halcrow, 2005).

Catalysis

The catalytic applications of pyridine derivatives extend to the efficient synthesis of N-(pyridine-2-yl)amides from aldehydes and 2-aminopyridines, employing environmentally benign protocols under mild conditions. This underscores the potential of pyridine derivatives in green chemistry and sustainable processes (Om P. S. Patel, D. Anand, R. Maurya, P. Yadav, 2015).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-(Pyridin-4-yl)oxan-4-amine” are not available, related compounds have been studied for their potential use in non-linear optics . Additionally, the synthesis and therapeutic potential of related pyrido compounds have been reviewed, indicating ongoing interest in this class of compounds .

Properties

IUPAC Name

2-pyridin-4-yloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMFZAJVJWFJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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